molecular formula C10H11NO2 B8609204 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one CAS No. 143101-63-7

3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one

Cat. No.: B8609204
CAS No.: 143101-63-7
M. Wt: 177.20 g/mol
InChI Key: LGMAYGBRHZXXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one is a chemical compound belonging to the class of propenone derivatives, characterized by a central α,β-unsaturated ketone system linking a 3-pyridinyl ring and an ethoxy-substituted vinyl group. This structural motif is of significant interest in medicinal chemistry and biochemical research. Compounds featuring the 3-pyridinyl-2-propen-1-one scaffold have been identified as key pharmacophores in the development of novel therapeutic agents, particularly in the field of oncology. This compound is structurally related to small molecules that have demonstrated potent antiproliferative activity against a diverse panel of human cancer cell lines, including U-937, MOLT-3, and K-562 leukemia cells . The core propenone structure can act as a Michael acceptor, allowing it to interact with cellular nucleophiles, which may be responsible for covalent modifications of specific protein targets and the subsequent induction of cell death pathways . Furthermore, close analogs, such as 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), have been shown to inhibit pathological angiogenesis by partially and transiently reducing glycolysis through the blockade of the glycolytic activator PFKFB3 . This mechanism offers a promising alternative or complementary strategy to VEGF-targeted antiangiogenic therapies. Researchers can utilize this compound as a valuable chemical tool to explore non-apoptotic cell death mechanisms, metabolic reprogramming in diseases, and structure-activity relationships (SAR) within this class of bioactive molecules . For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures for humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143101-63-7

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-ethoxy-1-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C10H11NO2/c1-2-13-7-5-10(12)9-4-3-6-11-8-9/h3-8H,2H2,1H3

InChI Key

LGMAYGBRHZXXJX-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=O)C1=CN=CC=C1

Origin of Product

United States

Synthetic Methodologies for 3 Ethoxy 1 3 Pyridinyl 2 Propen 1 One and Its Analogues

Established Synthetic Pathways for Pyridinyl Chalcones

The construction of the pyridinyl chalcone (B49325) framework is predominantly achieved through a few key synthetic strategies. These methods offer versatility in introducing a wide range of substituents on both the pyridinyl and phenyl rings, allowing for the creation of a diverse library of analogues.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a cornerstone in the synthesis of chalcones, including those with a pyridinyl moiety. wikipedia.orgnih.gov This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of pyridinyl chalcones, this typically involves the reaction of a substituted benzaldehyde (B42025) with a pyridinyl ketone or a pyridinyl aldehyde with a substituted acetophenone (B1666503).

Base-catalyzed Claisen-Schmidt condensation is the most common method, often employing sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol (B145695) or methanol (B129727). nih.govpensoft.net The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated chalcone. Quantitative yields have been reported in some instances, particularly in solvent-free conditions using solid NaOH. nih.gov

A general procedure for the synthesis of pyridinyl chalcones via Claisen-Schmidt condensation involves stirring equimolar amounts of the appropriate pyridine (B92270) carbaldehyde and a substituted acetophenone in methanol or ethanol in the presence of a base like KOH at room temperature for an extended period, often 24 hours. nih.gov The product can then be isolated by precipitation in cold water followed by filtration and washing.

For instance, a series of 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one (B14166183) derivatives were synthesized through an aldol (B89426) condensation procedure in the presence of potassium hydroxide in methanol or ethanol at room temperature, with reaction times of 24 hours and yielding products in the range of 37-68%. nih.gov

Metal-Catalyzed Coupling Reactions for Propenone Systems

While less common than the Claisen-Schmidt condensation for the direct synthesis of chalcones, metal-catalyzed cross-coupling reactions offer alternative routes to the propenone system. These methods can be particularly useful for constructing specific analogues that may be challenging to synthesize via traditional condensation methods. However, it is important to note that these reactions are generally applied to the synthesis of enones and may require multi-step sequences to arrive at the final chalcone structure. Reductive nickel catalysis, for example, has been used for the synthesis of enones from acid fluorides and vinyl triflates.

Other Advanced Synthetic Strategies (e.g., [3+3] Cyclization)

Beyond the classical Claisen-Schmidt condensation, other advanced synthetic strategies have been explored for the synthesis of pyridinyl systems, which can be precursors to or derived from chalcone-like structures. Formal [3+3] cycloaddition reactions, for example, have been developed for the practical synthesis of substituted pyridines from enamines and unsaturated aldehydes or ketones. While not a direct synthesis of the propenone backbone, these methods are crucial for creating highly functionalized pyridine rings that can be further elaborated into chalcone derivatives.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of pyridinyl chalcone synthesis, particularly via the Claisen-Schmidt condensation, are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

The selection of the base catalyst in Claisen-Schmidt reactions can significantly impact the yield. A study comparing NaOH and KOH for the condensation of benzaldehyde derivatives with 2-acetylpyridine (B122185) found that KOH provided a higher abundance of the chalcone product (60.47%). unib.ac.id The choice of solvent also plays a crucial role, with ethanol often proving to be more effective than methanol in these reactions. unib.ac.id

Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in Claisen-Schmidt condensations. This method can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with fewer byproducts. magritek.com

For challenging substrates, alternative reaction conditions may be necessary. For example, the synthesis of certain pyridyl chalcones has been achieved using lithium diisopropylamide (LDA) as the base in an aprotic anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C), followed by allowing the reaction to warm to room temperature. nih.gov

Below is a data table summarizing the optimization of reaction conditions for the synthesis of a pyridinyl chalcone analogue, 1-(4-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one. pensoft.net

ParameterConditionYield (%)
Catalyst10% NaOH (w/v)75.23
SolventMethanol75.23
Temperature0-10 °C (initial), 10±1 °C (stirring)75.23
Reaction Time1 h (dropwise addition) + 5 h (stirring)75.23

Regioselectivity and Stereoselectivity in Propenone Synthesis

Regioselectivity in the synthesis of pyridinyl chalcones is primarily a concern when using unsymmetrical ketones or when there are multiple reactive sites on the aromatic rings. In the standard Claisen-Schmidt condensation between an acetophenone and a benzaldehyde, regioselectivity is generally not an issue as the reaction occurs at the α-carbon of the ketone and the carbonyl of the aldehyde. However, in more complex systems or with alternative synthetic routes, directing the reaction to a specific position becomes crucial.

Stereoselectivity is a significant aspect of chalcone synthesis, as the double bond of the propenone bridge can exist as either the E or Z isomer. The Claisen-Schmidt condensation typically results in the formation of the more thermodynamically stable E (trans) isomer. The E configuration is often confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons in the 1H NMR spectrum.

Synthesis of Structural Analogues and Derivatives

The synthetic methodologies described above are highly adaptable for the synthesis of a wide array of structural analogues and derivatives of 3-ethoxy-1-(3-pyridinyl)-2-propen-1-one. By varying the substituents on both the pyridine and phenyl rings of the starting materials, a diverse range of compounds can be prepared.

For example, a series of chalcone derivatives of 3-aminomethyl pyridine were synthesized, demonstrating the possibility of incorporating additional functional groups onto the pyridine ring. Similarly, various substituted acetophenones and benzaldehydes can be employed in the Claisen-Schmidt condensation to introduce different functional groups onto the phenyl rings, such as chloro, methoxy, and nitro groups. nih.govpensoft.netnih.gov

The following table provides examples of synthesized pyridinyl chalcone analogues and their reported yields.

Compound NameSynthetic MethodYield (%)Reference
(E)-1-(3,4-dichlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-oneClaisen-Schmidt (LDA/THF)67 nih.gov
1-(4-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-oneClaisen-Schmidt (NaOH/Methanol)75.23 pensoft.net
(E)-1-(2-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-oneAldol Condensation (KOH/Methanol)66 nih.gov
(E)-1-(3-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-oneAldol Condensation (KOH/Methanol)61 nih.gov
(E)-1-(4-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-oneAldol Condensation (KOH/Methanol)38 nih.gov

Advanced Spectroscopic and Solid State Structural Elucidation of 3 Ethoxy 1 3 Pyridinyl 2 Propen 1 One

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental FTIR data for 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one has been found in the searched literature. A general chalcone (B49325) structure would be expected to show characteristic peaks for the α,β-unsaturated ketone, as well as vibrations from the aromatic pyridine (B92270) ring and the ethoxy group.

Raman Spectroscopy

Specific Raman spectroscopic data for this compound is not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

Published ¹H NMR spectra or assigned chemical shifts for this compound could not be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Published ¹³C NMR spectra or assigned chemical shifts for this compound are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis absorption data, including maximum absorption wavelengths (λmax), for this compound is not documented in the searched scientific databases. Chalcones generally exhibit strong UV absorption due to the extended π-conjugation of the cinnamoyl system. biointerfaceresearch.comfabad.org.tr

Solid-State Structural Elucidation (e.g., X-ray Crystallography)

A complete solid-state structural elucidation of this compound via single-crystal X-ray diffraction would be necessary to determine its precise molecular geometry and intermolecular interactions. Such an analysis would yield critical data, typically presented in the following tables.

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical formulaC₁₀H₁₁NO₂
Formula weightNot available
TemperatureNot available
WavelengthNot available
Crystal systemNot available
Space groupNot available
Unit cell dimensionsa = Not available Åb = Not available Åc = Not available Åα = Not available °β = Not available °γ = Not available °
VolumeNot available ų
ZNot available
Density (calculated)Not available Mg/m³
Absorption coefficientNot available mm⁻¹
F(000)Not available
Crystal sizeNot available mm³
Theta range for data collectionNot available °
Index rangesNot available
Reflections collectedNot available
Independent reflectionsNot available
Completeness to thetaNot available %
Absorption correctionNot available
Max. and min. transmissionNot available
Refinement methodNot available
Data / restraints / parametersNot available
Goodness-of-fit on F²Not available
Final R indices [I>2sigma(I)]R1 = Not availablewR2 = Not available
R indices (all data)R1 = Not availablewR2 = Not available
Largest diff. peak and holeNot available e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.

BondLength (Å)AngleDegree (°)
O1-C8Not availableC9-C8-O1Not available
O2-C1Not availableC2-C1-O2Not available
N1-C6Not availableC7-C6-N1Not available
C8-C9Not availableC8-C9-C10Not available
C9-C10Not availableC6-C5-C10Not available

The data in these tables would reveal key structural features, such as the planarity of the propenone bridge, the torsion angles between the pyridinyl ring and the enone system, and the conformation of the ethoxy group. Furthermore, analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the supramolecular architecture of the compound in the solid state.

Until experimental crystallographic data becomes available, any discussion of the solid-state structure of this compound remains speculative and would be based on computational modeling or comparison with structurally related compounds.

Computational and Theoretical Investigations of 3 Ethoxy 1 3 Pyridinyl 2 Propen 1 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For chalcone (B49325) derivatives, DFT calculations are instrumental in predicting their geometry, electronic behavior, and reactivity. Studies often employ hybrid functionals, such as B3LYP, combined with various basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. scispace.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govacs.org

For 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one, the HOMO is expected to be localized over the more electron-rich parts of the molecule, likely the ethoxy group and the propenone bridge, while the LUMO is anticipated to be distributed across the electron-deficient pyridine (B92270) ring and the carbonyl group. researchgate.net A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com

Computational studies on analogous chalcone derivatives provide insight into the expected values for the title compound. For instance, DFT calculations on related anthracenyl chalcones have shown HOMO-LUMO energy gaps in the range of 3.16 to 4.12 eV. scispace.com Similarly, studies on pyrazoline-bearing chalcones report energy gaps between 3.59 and 3.73 eV. nih.gov These values suggest that pyridyl propenones are reactive molecules with potential for significant intramolecular charge transfer. acs.org

Table 1: Calculated FMO Energies and Energy Gaps for Analogous Chalcone Derivatives.
Compound AnalogueEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference Method
(2E)-1-(Anthracen-9-yl)-3-(4-methoxyphenyl)prop-2-en-1-one-5.45-2.293.16B3LYP/6-311++G(d,p) scispace.com
(2E)-1-(Anthracen-9-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one-5.46-2.293.17B3LYP/6-311++G(d,p) scispace.com
p-Bromophenyl Pyrazoline Chalcone-6.14-2.543.60B3LYP/6-311G nih.gov
p-Tolyl Pyrazoline Chalcone-6.05-2.313.74B3LYP/6-311G nih.gov

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. preprints.org These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons.

Chemical Hardness (η = (I - A) / 2): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S = 1 / η): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω = μ² / 2η): A measure of the energy lowering of a system when it accepts electrons.

These parameters provide a quantitative framework for predicting the reactivity of this compound. Based on data from similar chalcones, it is expected to be a moderately soft molecule with a significant electrophilicity index, indicating its susceptibility to nucleophilic attack. biointerfaceresearch.com

Table 2: Calculated Global Chemical Reactivity Descriptors for an Analogous Chalcone.
DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO6.138
Electron Affinity (A)-ELUMO2.539
Electronegativity (χ)(I+A)/24.339
Chemical Hardness (η)(I-A)/21.799
Chemical Softness (S)1/η0.556
Electrophilicity Index (ω)μ²/2η5.218

Note: Values are calculated based on the p-Bromophenyl Pyrazoline Chalcone derivative from reference nih.gov.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the most negative potential (red) is expected around the carbonyl oxygen and the nitrogen atom of the pyridine ring. nih.gov The hydrogen atoms of the propenone bridge and the pyridine ring would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. usm.my The MEP map thus provides a clear, visual guide to the molecule's reactive sites.

Mechanistic Pathway Elucidation via Computational Methods

Computational methods, particularly DFT, are frequently used to elucidate the mechanisms of chemical reactions. This involves calculating the energies of reactants, transition states, intermediates, and products to map out the potential energy surface of a reaction. For a compound like this compound, computational studies could illuminate its synthesis, typically via a Claisen-Schmidt condensation, or its participation in subsequent reactions like Michael additions or cycloadditions. nih.gov

By modeling the reaction pathway, researchers can determine the activation energies for each step, identify the rate-determining step, and predict the stereochemical and regiochemical outcomes. For example, a computational study of a palladium-catalyzed carbamate synthesis successfully identified two feasible reaction pathways and confirmed the roles of intermediates, aligning with experimental data. mdpi.com Such studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Chalcones are a class of molecules known for their significant non-linear optical (NLO) properties, which arise from their intramolecular charge-transfer characteristics. biointerfaceresearch.comresearchgate.net These properties are crucial for applications in optoelectronics, such as optical switching and frequency generation. usm.my

Computational DFT methods can reliably predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net The magnitude of the hyperpolarizability is a key measure of a molecule's NLO activity. Chalcones, with their donor-π-acceptor (D-π-A) structure, are excellent candidates for NLO materials. In this compound, the ethoxy group can act as an electron donor, the propenone system as the π-bridge, and the pyridinyl group as an electron acceptor.

Theoretical calculations on similar chalcone derivatives have demonstrated large hyperpolarizability values, often many times that of standard NLO materials like urea. usm.my The calculated NLO response is sensitive to the nature of the donor and acceptor groups, with stronger groups leading to enhanced NLO activity. researchgate.net

Conformational Analysis and Molecular Modeling

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its chemical and biological activity. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states that connect them on the potential energy surface.

For this compound, key conformational degrees of freedom include the rotation around the single bonds connecting the rings to the propenone linker and the orientation of the ethoxy group. Molecular modeling techniques, ranging from molecular mechanics to high-level DFT calculations, can be used to explore the conformational space. These studies can determine the most stable (lowest energy) conformation and the relative energies of other conformers. The trans configuration of the central C=C double bond is generally found to be the most stable in chalcones. usm.my Understanding the preferred conformation is essential for interpreting spectroscopic data and for modeling interactions with biological targets.

Structure Activity Relationship Sar Studies of 3 Ethoxy 1 3 Pyridinyl 2 Propen 1 One Analogues

Impact of Substituent Modifications on Molecular Interactions

The biological activity of pyridinyl chalcone (B49325) analogues is highly dependent on the nature and position of substituents on their aromatic rings. mdpi.com Modifications to these rings can significantly alter the molecule's electronic properties, steric profile, and hydrogen-bonding capacity, thereby influencing its interaction with biological targets. biointerfaceresearch.com

Key findings from various studies highlight the following trends:

Ring A (attached to the carbonyl group):

The presence of lipophilic, bulky groups on Ring A can be critical for certain activities. For instance, in a series of pyridyl chalcones tested for antitubercular activity, analogues with dichloro-phenyl, pyrene-1-yl, and biphenyl-4-yl moieties showed the highest potency. ucl.ac.uk

Conversely, introducing hydrophilic groups like hydroxyl (-OH) can sometimes abolish activity. In the same antitubercular study, the presence of hydroxy groups on Ring A eliminated the desired biological effect. mdpi.com

Electron-donating groups, such as methoxy (-OCH₃), have been shown to be well-tolerated and can contribute to activity. mdpi.comresearchgate.net For example, 3-methoxyphenyl and trimethoxy-phenyl substitutions have been associated with significant cytotoxic and antitubercular activities. mdpi.comresearchgate.net

Ring B (derived from the aldehyde):

Electron-withdrawing groups on Ring B often enhance biological potency. The inclusion of chloro or bromo substituents has been linked to increased cytotoxic effects in cancer cell lines. acs.org Similarly, chalcones with p-Cl-phenyl or p-Br-phenyl B-rings have demonstrated notable antitubercular activity. researchgate.net

The position of substituents is also crucial. A study on chalcone derivatives as cholinesterase inhibitors revealed that the inhibitory potential varied significantly depending on the substitution patterns on both aromatic rings. mdpi.com

The α,β-Unsaturated Carbonyl Bridge:

This linker region plays a vital role in the molecule's reactivity and conformation. nih.gov It acts as a Michael acceptor, a characteristic that allows it to interact with a wide range of biological molecules. mdpi.com Modifications such as hydrogenation of the double bond to create a more flexible analogue have been explored to evaluate its role in bioactivity. mdpi.com

The table below summarizes the impact of various substituents on the activity of pyridinyl chalcone analogues based on reported findings.

Ring/PositionSubstituent TypeExample SubstituentsObserved Impact on ActivityReference
Ring A Lipophilic, BulkyDichloro-phenyl, Biphenyl-4-yl, Pyrene-1-ylIncreased antitubercular potency ucl.ac.uk
Ring A HydrophilicHydroxyl (-OH)Abolished antitubercular activity mdpi.com
Ring A Electron-DonatingMethoxy (-OCH₃), TrimethoxyTolerated; associated with cytotoxicity mdpi.comresearchgate.net
Ring B Electron-WithdrawingChloro (-Cl), Bromo (-Br)Enhanced cytotoxic and antitubercular effects researchgate.netacs.org
Bridge α,β-Unsaturated Double Bond-Acts as a Michael acceptor; crucial for reactivity mdpi.com

Design Principles for Pyridinyl Chalcone Analogues

The design of novel pyridinyl chalcone analogues is guided by established SAR principles and the specific therapeutic target. nih.govnih.gov The versatility of the chalcone framework allows for systematic modifications to optimize biological activity. mdpi.com A primary strategy involves the Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted aldehyde, which allows for diverse combinations of aromatic rings. nih.govucl.ac.uk

Key design principles include:

Scaffold Hopping and Ring Modification: A common design strategy involves replacing or modifying the aromatic rings to enhance activity or explore new interactions. For example, based on the structure of a known tubulin inhibitor, a pyridine (B92270) ring was introduced to create novel pyridine-chalcone derivatives with potent microtubule-destabilizing effects. nih.gov The replacement of the pyridyl B-ring with other moieties like p-Cl-/p-Br-phenyl has also been investigated to modulate activity. mdpi.com

Introduction of Heterocyclic Moieties: The incorporation of various N-heterocyclic scaffolds (such as pyridine, imidazole, or indole) is a widely used principle to enhance the pharmacological profile of chalcones. nih.gov Heterocyclic rings can introduce new hydrogen bonding sites, alter solubility, and create specific interactions with biological targets. ucl.ac.uk

Modulation of Physicochemical Properties: Substituents are chosen to fine-tune properties like lipophilicity, which is crucial for penetrating biological membranes, such as the thick cell envelope of M. tuberculosis. mdpi.comucl.ac.uk For instance, lipophilic moieties like dichloro-phenyl and biphenyl were incorporated into pyridyl chalcones to improve their antitubercular efficacy. ucl.ac.uk

Target-Specific Modifications: The design is often tailored to a specific biological target. For anticancer applications targeting tubulin, modifications are focused on optimizing interactions with the colchicine binding site. nih.govresearchgate.net In the design of antitubercular agents, modifications aim to increase potency against M. tuberculosis while minimizing toxicity to human cells. mdpi.comresearchgate.net

The following table outlines design strategies and their intended outcomes for developing pyridinyl chalcone analogues.

Design PrincipleStrategyIntended OutcomeTherapeutic Target ExampleReference
Scaffold Modification Introduce a pyridine ring into a known active scaffoldEnhance potency and explore new binding interactionsTubulin Polymerization nih.gov
Heterocycle Introduction Incorporate N-heterocyclic rings (e.g., pyridine, indole)Improve pharmacological profile and target interactionVarious (Anticancer, Antibacterial) nih.gov
Physicochemical Tuning Add lipophilic substituents (e.g., biphenyl, dichloro-phenyl)Increase cell penetration and potencyM. tuberculosis ucl.ac.ukmdpi.com
Target-Oriented Design Synthesize derivatives to fit a specific binding siteOptimize interactions and increase inhibitory activityTubulin (Colchicine Site) nih.govresearchgate.net

Role of Pyridine Ring Position and Substitution Patterns

SAR studies have revealed specific trends related to the pyridine moiety:

Positional Isomerism: The position of the nitrogen atom can significantly impact potency. In a study of antiviral compounds, a 3-pyridinyl analogue was found to be equipotent to the parent compound, while moving to a 4-pyridyl moiety was also well-tolerated. mdpi.com However, introducing a second nitrogen atom into the ring, as in pyrimidine or pyridazine analogues, led to a decrease in potency. mdpi.com This highlights the specific role of the single nitrogen atom in the pyridine ring for molecular recognition.

Substitution on the Pyridine Ring: The addition of substituents to the pyridine ring itself can modulate activity. A systematic study demonstrated that various groups, including methoxy, trifluoromethyl, and methyl groups, were well-tolerated at different positions on the 3-pyridyl moiety. mdpi.com The presence of these substituents can influence the electronic nature of the ring and create additional steric or electronic interactions with the target.

Pyridine as Ring A vs. Ring B: Chalcones can be synthesized where the pyridine ring serves as either Ring A (from the acetophenone derivative) or Ring B (from the aldehyde derivative). nih.govijpsr.com For example, a series of antibacterial agents were developed from the condensation of 1-(pyridin-2-yl)ethanone with various aryl aldehydes, placing the pyridine moiety on the Ring A side. ijpsr.com The specific placement of the pyridine ring dictates its spatial relationship to the enone bridge and the other aromatic ring, which is crucial for fitting into a specific biological binding site. nih.gov

The table below summarizes findings on how the pyridine ring's configuration affects molecular activity.

Structural FeatureVariationObservationBiological ContextReference
Nitrogen Position 3-Pyridinyl vs. 4-PyridinylBoth positions were found to be optimal or well-toleratedAntiviral Activity mdpi.com
Nitrogen Position Pyridinyl vs. Pyrimidinyl/PyridazinylIntroduction of a second nitrogen atom led to a loss of potencyAntiviral Activity mdpi.com
Substitution on Pyridine Methoxy, Trifluoromethyl, Methyl groupsThese groups were well-tolerated at various positionsAntiviral Activity mdpi.com
Pyridine Ring Placement Pyridine as Ring A (from 1-(pyridin-2-yl)ethanone)A viable strategy for creating antibacterial chalconesAntibacterial Activity ijpsr.com

Conformational and Stereochemical Influences on Molecular Activity

Key conformational and stereochemical considerations include:

Geometric Isomerism: The double bond in the enone linker can exist in either a cis(Z) or trans(E) configuration. The trans-isomer is thermodynamically more stable, and nearly all synthetic chalcones are isolated in this form. mdpi.comucl.ac.uk This stable conformation is generally considered the bioactive form for many of its pharmacological effects.

Conformational Flexibility: Chalcones can exist in several conformations due to rotation around the single bonds connecting the rings to the enone bridge. mdpi.comucl.ac.uk The equilibrium between these conformers can be influenced by the substitution patterns on the aromatic rings. mdpi.com The relative orientation of the two aryl rings is crucial for activity, particularly for compounds that target specific protein binding sites like tubulin. nih.gov

Planarity and Molecular Interactions: The planarity of the chalcone molecule can be a significant factor in its ability to engage in non-covalent interactions, such as π-π stacking with aromatic residues in a protein's active site. mdpi.com Studies on the interaction of pyridine-based chalcones with metal complexes revealed that E-isomers tend to adopt a planar structure within the complex, facilitated by multiple π-π interactions. mdpi.com In contrast, the Z-isomer demonstrated a different coordination behavior, suggesting that stereochemistry directly influences the mode of molecular interaction. mdpi.com

Impact of Structural Rigidity: Computational studies have shown that torsional angles between the rings and the enone bridge can deviate slightly depending on the substituents. biointerfaceresearch.com This subtle change in conformation can affect how the molecule fits into a binding pocket and, consequently, its biological activity.

The following table summarizes the key stereochemical and conformational factors influencing the activity of pyridinyl chalcone analogues.

FactorDescriptionInfluence on Molecular ActivityReference
Geometric Isomerism Existence of cis(Z) and trans(E) isomers around the double bond.The trans isomer is thermodynamically more stable and is the predominant form. mdpi.comucl.ac.uk
Conformational Equilibrium Rotation around single bonds leads to different spatial arrangements of the aryl rings.Influenced by substituent patterns; the relative orientation of the rings is critical for binding. nih.govmdpi.com
Molecular Planarity The degree to which the molecule adopts a flat structure.Planar conformations can facilitate π-π stacking and other non-covalent interactions. mdpi.com
Stereochemistry-Interaction Link E vs. Z isomers can exhibit different binding or coordination modes.The E-isomer of a pyridine chalcone favored planar π-π interactions, while the Z-isomer showed chelating coordination. mdpi.com

Advanced Analytical Methodologies for 3 Ethoxy 1 3 Pyridinyl 2 Propen 1 One

Development of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of chalcones due to its high resolution, sensitivity, and applicability to a wide range of compounds. nih.govnih.gov The development of an effective HPLC method for 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one involves careful selection of the chromatographic mode, optimization of separation conditions, and choice of appropriate detection techniques.

Reversed-phase liquid chromatography (RPLC) is the most widely utilized mode for the analysis of chalcone (B49325) derivatives, including this compound. nih.gov This preference is due to the compound's moderate polarity, making it well-suited for separation on a nonpolar stationary phase with a polar mobile phase. researchgate.net

Commonly, the stationary phase consists of silica (B1680970) particles chemically bonded with C18 (octadecylsilane) alkyl chains. researchgate.net A Thermo Scientific C18 column (250 x 4.6 mm, 5 µm) is a representative example of a stationary phase used for such analyses. researchgate.net The mobile phase typically comprises a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often a buffer solution to control the pH. nih.govresearchgate.net The use of a buffer is particularly important for pyridine-containing compounds, as the ionization state of the pyridine (B92270) ring is pH-dependent, which can significantly affect retention time and peak shape. researchgate.net For instance, a mobile phase consisting of a sodium acetate (B1210297) buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio has been successfully used for separating synthetic chalcones. researchgate.net

Optimizing the chromatographic separation is essential to achieve good resolution between the analyte, its potential impurities, and degradation products, all within a reasonable analysis time. nih.gov Key parameters that are systematically adjusted include mobile phase composition, pH, flow rate, and column temperature. researchgate.netpharmtech.com

Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer is a primary factor controlling retention. Increasing the percentage of the organic solvent generally decreases the retention time of chalcones in RPLC. nih.gov

pH of Mobile Phase: For ionizable compounds like this compound, the pH of the mobile phase is critical. Adjusting the pH can alter the compound's charge and polarity, thereby influencing its interaction with the stationary phase and affecting retention and peak symmetry. researchgate.net

Flow Rate: The mobile phase flow rate impacts both analysis time and separation efficiency. While a higher flow rate reduces the run time, it can also lead to an increase in column back-pressure and a potential decrease in resolution. A typical flow rate for analytical HPLC is 1.0 mL/min. nih.govresearchgate.netnih.gov

Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Maintaining a constant, slightly elevated column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility. mdpi.com

The following table illustrates how adjustments to these parameters can influence chromatographic results.

ParameterAdjustmentTypical Effect on Separation
Mobile Phase Increase % Organic SolventDecreased retention time, potentially lower resolution.
Decrease % Organic SolventIncreased retention time, potentially higher resolution.
pH Adjust towards pKaChange in retention time and peak shape.
Flow Rate IncreaseShorter analysis time, increased back-pressure, possible loss of efficiency.
DecreaseLonger analysis time, decreased back-pressure, possible increase in efficiency.
Temperature IncreaseDecreased retention time, lower back-pressure, may alter selectivity.

UV Detection: Ultraviolet (UV) detection is the most common method for the quantification of chalcones in HPLC analysis. researchgate.net The α,β-unsaturated ketone system and the aromatic rings in the chalcone structure form an extensive conjugated system, which results in strong UV absorbance. biointerfaceresearch.com The wavelength of maximum absorbance (λmax) for pyridinyl chalcones is typically in the range of 260–400 nm. biointerfaceresearch.com For quantitative analysis, a specific wavelength, such as 280 nm or 310 nm, is selected to ensure high sensitivity and minimal interference from other components. nih.govresearchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for both identification and structural elucidation. mdpi.com MS detection offers high specificity and can confirm the molecular weight of the parent compound. Techniques like electrospray ionization (ESI) are commonly used, often in positive ion mode, to generate protonated molecules [M+H]⁺ which are then detected. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its metabolites or degradation products. mdpi.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures than conventional HPLC systems. This results in substantially faster analysis times, improved resolution, and greater sensitivity.

For the analysis of pyridyl chalcones, UPLC has been shown to be highly effective. mdpi.com A typical UPLC method would employ a sub-2 µm C18 column, such as an Acquity BEH C18 (1.7 µm, 2.1 × 50 mm), often operated at an elevated temperature (e.g., 40 °C) to reduce mobile phase viscosity. mdpi.com The use of a fast gradient elution with a mobile phase like 0.1% formic acid in water and 0.1% formic acid in acetonitrile allows for the separation of complex mixtures in a total run time of just a few minutes. mdpi.com The higher efficiency of UPLC makes it particularly suitable for high-throughput screening and the analysis of complex samples where multiple components need to be resolved.

Method Validation Considerations in Analytical Chemistry

Once an analytical method for this compound is developed, it must be validated to demonstrate its suitability for the intended purpose. demarcheiso17025.com Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.netresearchgate.net The key validation parameters ensure the reliability, accuracy, and precision of the analytical results. pharmtech.comdemarcheiso17025.com

The following parameters are assessed during method validation:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) value of >0.999 is typically desired. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples, with acceptance criteria typically between 98-102%. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. researchgate.net

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). researchgate.netdemarcheiso17025.com The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%. researchgate.netresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). This provides an indication of its reliability during normal usage. pharmtech.com

The table below summarizes the typical validation parameters and common acceptance criteria for an HPLC assay.

Validation ParameterDescriptionCommon Acceptance Criteria
Specificity No interference from blank/placebo at the analyte's retention time.Peak purity must pass.
Linearity Proportionality of concentration to response.Correlation Coefficient (R²) ≥ 0.999.
Accuracy Closeness to the true value.% Recovery between 98.0% and 102.0%.
Precision (%RSD) Agreement between repeated measurements.Repeatability (Intra-day): ≤ 2.0%.Intermediate (Inter-day): ≤ 2.0%.
LOD Lowest detectable concentration.Signal-to-Noise ratio of 3:1.
LOQ Lowest quantifiable concentration.Signal-to-Noise ratio of 10:1.
Robustness Insensitivity to small method variations.System suitability parameters remain within limits.

Non Biological Academic Applications in Materials Science

Potential as Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for technologies such as optical computing and communications. Chalcone (B49325) derivatives have garnered significant attention as NLO materials due to their tendency to crystallize in noncentrosymmetric structures, which is a key requirement for second-order NLO effects. The microscopic origin of the NLO properties in these molecules is attributed to the delocalized π-electron systems that connect electron donor and acceptor groups, leading to enhanced asymmetric polarizability. scirp.org

Compound NameDonor Group(s)Acceptor Group(s)Relative SHG Efficiency (vs. Urea)
4-Methoxy-4'-chlorochalconeMethoxyChloroHigh
(E)-1-(4-Ethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-oneEthoxy, Bromo-14
(E)-1-(4-Ethoxyphenyl)-3-(3-bromophenyl)prop-2-en-1-oneEthoxy, Bromo-11
2,4,5-trimethoxy-4′-chlorochalconeMethoxy (x3)Chloro4.3

Beyond second-order NLO effects, chalcones are also investigated for their third-order NLO properties. Studies on 4'-methoxy chalcone and its derivatives have shown that the third-order nonlinear optical susceptibility (χ⁽³⁾) is on the order of 10⁻¹³ esu. researchgate.net The nonlinear response in these molecules was found to increase with the electron-donating strength of the substituent. researchgate.net This suggests that the ethoxy group in 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one would likely contribute positively to its third-order NLO properties. These properties are crucial for applications such as optical limiting, which is important for protecting sensitive optical components from high-intensity laser damage.

Integration into Advanced Functional Materials

The unique chemical structure of chalcones also allows for their integration into more complex material systems, leading to the development of advanced functional materials with tailored properties. One significant area of application is in the formulation of polymers. Chalcone-based polymers are of interest due to their optical, mechanical, and thermal characteristics. researchgate.net

Chalcones can be incorporated as pendant groups in polymers, which can then undergo photocrosslinking upon exposure to light. This process is valuable in applications such as printing materials, nanoimprint lithography, and coatings. The photoreactive nature of the chalcone moiety allows for the formation of a stable polymer network, which can alter the material's solubility, refractive index, and other physicochemical properties.

Furthermore, chalcone derivatives have been explored as photoinitiators for various polymerization reactions, including free radical, cationic, and thiol-ene polymerizations. researchgate.net Their ability to initiate polymerization upon exposure to visible light, including sunlight, makes them versatile for a range of applications.

In the context of this compound, the pyridinyl group could offer additional functionalities. Pyridine (B92270) and its derivatives are known to be used in the synthesis of various polymers and can influence the final properties of the material. nih.gov The basicity and ability of the pyridine ring to form hydrogen bonds could be exploited in the design of self-assembling materials or in creating materials with specific sensory capabilities.

Another emerging application for chalcone derivatives is in the field of optical data storage. The photoisomerization of certain chalcone derivatives upon exposure to light can be harnessed to store data at the molecular level. scirp.org This property opens up possibilities for the development of high-density, permanent optical storage devices.

The integration of chalcones into more complex heterocyclic systems, such as pyrazolines, has also been shown to yield materials with interesting properties. For instance, new pyridine-based chalcones and their corresponding pyrazolines have been synthesized and evaluated for various applications, indicating the broad scope for creating novel functional materials based on the chalcone scaffold.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Pyridinyl Propenones

The classical synthesis of pyridinyl propenones, like other chalcones, often relies on the Claisen-Schmidt condensation. While effective, this method can sometimes be limited by harsh reaction conditions and moderate yields. Future research is trending towards more efficient, sustainable, and versatile synthetic strategies.

Multi-Component Reactions (MCRs): One of the most promising future directions is the development of one-pot, multi-component reactions. These reactions, where three or more reactants combine in a single step to form the final product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. A hypothetical MCR for a pyridinyl propenone scaffold could involve the in-situ formation of a pyridinyl ketone followed by immediate condensation with an appropriate aldehyde.

Novel Catalytic Systems: Research into new catalysts is expected to yield milder and more selective synthetic routes. This includes the exploration of solid-supported catalysts for easier separation and recycling, as well as organocatalysts and advanced transition-metal catalysts that can operate under greener reaction conditions (e.g., using water or ethanol (B145695) as a solvent).

Flow Chemistry: The application of continuous flow chemistry presents a significant leap forward. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many organic syntheses. Its application to the synthesis of pyridinyl propenones is an area ripe for further exploration, offering a rapid and efficient alternative to conventional heating methods.

MethodologyKey AdvantagesPotential Research Focus
Classical CondensationWell-established, simple procedureOptimization for milder conditions
Multi-Component ReactionsHigh efficiency, atom economy, reduced stepsDesign of novel one-pot procedures
Flow ChemistryScalability, safety, precise controlDevelopment of continuous production models
Microwave-Assisted SynthesisRapid reaction times, increased yieldsExploring a wider range of substrates

Advanced Computational Approaches in Compound Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials design, enabling the rapid screening and optimization of molecules before their synthesis. nih.gov For pyridinyl propenones, these approaches can accelerate the discovery of new derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are crucial for identifying the key structural features of pyridinyl propenones that govern their biological activity. researchgate.net By building statistically significant models that correlate molecular descriptors with activity, researchers can predict the potency of hypothetical new compounds and prioritize the most promising candidates for synthesis. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. um.edu.my For derivatives of 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one, docking studies can elucidate binding modes, predict binding affinities, and guide the design of analogues with improved target specificity and potency. um.edu.my

Molecular Dynamics (MD) Simulations: MD simulations provide detailed insights into the dynamic behavior of a molecule and its interactions with a target protein over time. nih.gov This allows researchers to assess the stability of the ligand-receptor complex and understand the conformational changes that occur upon binding, offering a more realistic view than static docking models.

Artificial Intelligence and Machine Learning (AI/ML): AI and machine learning are revolutionizing compound design by identifying complex patterns in large datasets. nih.gov These technologies can be used for predictive modeling, virtual screening of vast chemical libraries, and de novo drug design, significantly expediting the identification of novel pyridinyl propenones with desired properties. nih.gov

Computational MethodPrimary ApplicationExpected Outcome
QSARPredicting biological activity from structureIdentification of key structural motifs for potency
Molecular DockingSimulating ligand-target bindingPrioritization of compounds based on binding affinity
MD SimulationsAnalyzing dynamic molecular interactionsUnderstanding complex stability and conformational changes
AI / Machine LearningHigh-throughput screening and de novo designRapid discovery of novel lead compounds

Exploration of Novel Material Science Applications

The inherent electronic and photophysical properties of the chalcone (B49325) scaffold suggest that pyridinyl propenone derivatives could have significant applications beyond biology. This is a largely unexplored frontier for this specific subclass of compounds.

Nonlinear Optics (NLO): Chalcone derivatives are known to exhibit strong nonlinear optical properties due to their donor-π-acceptor electronic structure. optica.orgacs.org This makes them potential candidates for applications in optical devices, such as frequency converters and optical switches. aip.org Future work could involve synthesizing pyridinyl propenones with tailored electron-donating and -withdrawing groups to optimize their NLO response.

Organic Electronics: The conjugated π-system in these molecules facilitates charge transfer, a key property for use in organic electronics. um.edu.myum.edu.my Research could explore the use of this compound and its analogues as components in organic light-emitting diodes (OLEDs), organic solar cells, or as fluorescent probes and chemosensors. researchgate.netmdpi.com The tunability of their structure allows for the modification of their optical properties, potentially leading to new materials for sensing specific ions or molecules. researchgate.net

Polymer Science: Chalcones can serve as monomers or photoinitiators in polymerization reactions. nih.govresearchgate.net Incorporating the pyridinyl propenone moiety into polymer backbones or as side chains could lead to the development of novel functional materials, such as liquid crystalline polymers, photoreactive polymers, or polymers with unique fluorescent properties. tandfonline.comresearchgate.net

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one?

The synthesis of pyridinyl propenone derivatives typically involves condensation reactions between substituted pyridine aldehydes and ketones under basic or acidic conditions. For example, analogous compounds like 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) are synthesized using Claisen-Schmidt condensation, requiring reagents such as sodium hydride in dichloromethane . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) optimize yield.
  • Temperature control : Reactions often proceed at reflux (60–80°C) to avoid side products. Characterization via NMR (¹H/¹³C), HPLC, and mass spectrometry is critical to confirm purity and structure .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

Stability studies should assess:

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Photostability : Exposure to UV/visible light (ICH Q1B guidelines) to evaluate degradation pathways.
  • Hydrolytic stability : Testing in buffers (pH 1–12) to identify pH-sensitive functional groups (e.g., ethoxy or α,β-unsaturated ketone moieties). Storage recommendations (e.g., inert atmosphere, −20°C) can be derived from analogous compounds like 3PO, which degrade under prolonged light exposure .

Advanced Research Questions

Q. What experimental strategies validate the biological target and mechanism of this compound in cancer models?

If the compound is hypothesized to inhibit glycolysis (like 3PO targeting PFKFB3 ), use:

  • In vitro assays :
  • PFKFB3 enzymatic activity : Measure fructose-2,6-bisphosphate (F2,6BP) levels via ELISA after compound treatment.
  • Glucose uptake inhibition : Radiolabeled 2-deoxyglucose (2-DG) uptake assays in cancer cell lines.
    • In vivo validation :
  • Xenograft models : Administer the compound with/without radiotherapy to assess tumor growth suppression.
  • Metabolomics : LC-MS profiling of ATP, lactate, and NAD+/NADH levels in treated tumors .

Q. How can structural modifications of this compound enhance its metabolic stability without compromising activity?

Structure-activity relationship (SAR) studies should focus on:

  • Ethoxy group replacement : Test methoxy, propoxy, or cyclic ethers to improve resistance to hepatic CYP450 metabolism.
  • α,β-unsaturated ketone stabilization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce Michael addition susceptibility. Computational tools (e.g., molecular docking, QSAR) can predict binding affinity to targets like PFKFB3, while in vitro microsomal assays quantify metabolic half-life .

Q. How should researchers address contradictory data on the compound’s efficacy across different cancer cell lines?

Contradictions may arise due to:

  • Heterogeneous PFKFB3 expression : Validate target protein levels via Western blotting in responsive vs. resistant cell lines.
  • Off-target effects : Use CRISPR/Cas9 PFKFB3-knockout models to isolate compound-specific effects.
  • Microenvironmental factors : Test efficacy under hypoxic vs. normoxic conditions, as glycolysis dependency varies .

Methodological Considerations

Q. What analytical techniques resolve stereochemical uncertainties in this compound derivatives?

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.
  • X-ray crystallography : Determine absolute configuration for crystalline derivatives.
  • Vibrational circular dichroism (VCD) : Assign stereochemistry for non-crystalline samples .

Q. How can researchers design dose-response studies to minimize off-target toxicity in preclinical models?

  • MTT/CTB assays : Establish IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293).
  • Therapeutic index (TI) : Calculate TI = IC₅₀(normal cells)/IC₅₀(cancer cells).
  • Transcriptomics : RNA-seq to identify pathways altered at subtoxic doses .

Notes

  • Evidence gaps exist for the exact compound; methodologies are extrapolated from structurally/functionally related molecules (e.g., 3PO ).
  • Commercial sources (e.g., benchchem.com ) are excluded per guidelines.
  • Advanced questions emphasize mechanistic rigor, while basic questions focus on synthesis and characterization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.